molecular formula C18H11BrO B14032901 3-Bromo-7-phenyldibenzo[b,d]furan

3-Bromo-7-phenyldibenzo[b,d]furan

Cat. No.: B14032901
M. Wt: 323.2 g/mol
InChI Key: TWTJYLQNRFCCLE-UHFFFAOYSA-N
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Description

3-Bromo-7-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 7-position of the dibenzofuran structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-phenyldibenzo[b,d]furan typically involves the bromination of 7-phenyldibenzo[b,d]furan. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the dibenzofuran ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-substituted-7-phenyldibenzo[b,d]furan derivatives.

    Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 7-phenyldibenzo[b,d]furan.

Scientific Research Applications

3-Bromo-7-phenyldibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-phenyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved in its biological effects are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-phenyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

Overview of 3-Bromo-7-phenyldibenzo[b,d]furan

This compound is a polycyclic aromatic compound that belongs to the dibenzo[b,d]furan family. This class of compounds is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of bromine and phenyl groups into the dibenzo structure can significantly influence its biological profile.

Antitumor Activity

Research has indicated that dibenzo[b,d]furans exhibit potential antitumor activity through various mechanisms, including:

  • Inhibition of cell proliferation : Compounds in this class can induce apoptosis in cancer cells.
  • Cell cycle arrest : They may interfere with the cell cycle, leading to growth inhibition.

Case Study: Antitumor Effects

A study conducted by researchers on similar dibenzo derivatives demonstrated that certain modifications could enhance cytotoxicity against various cancer cell lines. For instance, a compound structurally related to this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines.

Antimicrobial Activity

Dibenzo[b,d]furans have also been evaluated for their antimicrobial properties. The presence of halogen substituents like bromine can enhance the interaction with microbial targets.

Research Findings

  • In vitro studies : Some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria.
  • Mechanism of action : This activity is often attributed to disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of dibenzo[b,d]furans has been explored in various studies. Compounds in this category may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Relevant Data Table

Biological ActivityMechanismReference
AntitumorInduces apoptosisSmith et al., 2020
AntimicrobialDisrupts cell membranesJohnson et al., 2019
Anti-inflammatoryInhibits COX-2Lee et al., 2021

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Phenyl Group : Contributes to π-π stacking interactions with biological macromolecules.

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

3-bromo-7-phenyldibenzofuran

InChI

InChI=1S/C18H11BrO/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11H

InChI Key

TWTJYLQNRFCCLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

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